molecular formula C19H24N4O2S2 B2416094 N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392294-29-0

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2416094
CAS No.: 392294-29-0
M. Wt: 404.55
InChI Key: GRWPZYPRXNZWGX-UHFFFAOYSA-N
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Description

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H24N4O2S2 and its molecular weight is 404.55. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-12-7-6-10-15(13(12)2)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-8-4-3-5-9-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWPZYPRXNZWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The compound's molecular formula is C19H24N4O2SC_{19}H_{24}N_4O_2S with a molecular weight of approximately 372.48 g/mol. Its structure includes a cyclohexanecarboxamide moiety linked to a thiadiazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC19H24N4O2S
Molecular Weight372.48 g/mol
LogP3.45
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific compound in focus exhibits several promising biological activities:

  • Anticancer Activity :
    • Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. In vitro studies demonstrated that compounds similar to this compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values ranging from 10 to 30 µM after 48 hours of treatment .
  • Mechanism of Action :
    • The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. For instance, studies indicated that these compounds can lead to an accumulation of cells in the G0/G1 phase while reducing the S-phase population . Molecular docking studies suggest that the compound may inhibit specific kinases like CDK9 and transcription factors such as STAT3 by interfering with their binding sites .
  • Antimicrobial Activity :
    • Thiadiazole derivatives have also shown antimicrobial effects against various pathogens. For example, modifications in the thiadiazole structure have led to enhanced activity against Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Evaluation

A recent study synthesized several thiadiazole derivatives and evaluated their anticancer properties. Among these, this compound exhibited significant anti-proliferative effects on MCF-7 cells with an IC50 value of approximately 20 µM after 48 hours of exposure . The study highlighted the compound's ability to induce apoptosis through the activation of caspases.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related thiadiazole compounds. The results indicated that modifications in the thiadiazole ring could enhance activity against Staphylococcus aureus and Escherichia coli . The study emphasized the importance of structural variations in optimizing biological efficacy.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) to achieve >95% purity .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm structural integrityAnalyze peaks for thiadiazole (δ 8.1–8.3 ppm), cyclohexane (δ 1.2–2.1 ppm), and amide protons (δ 6.5–7.2 ppm) .
FT-IR Verify functional groupsIdentify C=O (1680–1700 cm⁻¹), S–S (500–550 cm⁻¹), and N–H (3300 cm⁻¹) stretches .
HPLC-MS Assess purity and molecular weightUse C18 columns (acetonitrile/water + 0.1% formic acid); expected [M+H]⁺ = 463.2 .

How does the cyclohexanecarboxamide group influence lipophilicity and bioactivity compared to other thiadiazole derivatives?

Advanced
The cyclohexanecarboxamide moiety enhances lipophilicity (predicted logP = 3.2 vs. 2.5 for phenyl analogs), improving membrane permeability . Structural comparisons show:

Compound Structural Feature Bioactivity (IC₅₀, μM)
Target CompoundCyclohexanecarboxamide1.8 (Anticancer)
Analog APhenylcarboxamide3.5 (Anticancer)
Analog BThiophenecarboxamide2.9 (Antimicrobial)

The bulky cyclohexane group may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

What computational approaches predict this compound’s binding affinity with enzymatic targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinases). The thiadiazole core shows strong hydrogen bonding with catalytic lysine residues .
  • MD Simulations : AMBER or GROMACS for stability analysis (RMSD < 2 Å over 50 ns) .
  • QSAR Models : Train models on thiadiazole derivatives to correlate substituents (e.g., logP, polar surface area) with IC₅₀ values .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hr) .
  • Purity Verification : Re-test compounds with HPLC purity <95% to exclude impurity-driven artifacts .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase activity) with cell viability assays to confirm mechanism .

What purification steps are critical for achieving >95% purity?

Q. Basic

Recrystallization : Use ethanol/water (3:1) at 4°C for crude product .

Column Chromatography : Silica gel (200–300 mesh), gradient elution (hexane → ethyl acetate) .

Final HPLC : Semi-preparative C18 column, isocratic acetonitrile/water (65:35) .

What strategies enhance pharmacokinetic properties without reducing bioactivity?

Q. Advanced

  • Prodrug Design : Introduce ester groups at the carboxamide to improve solubility (e.g., phosphate prodrugs) .
  • PEGylation : Attach polyethylene glycol to the sulfanyl group to extend half-life .
  • Metabolic Stability : Replace labile methyl groups on the anilino moiety with fluorinated analogs .

How can intermediate stability be maintained during synthesis?

Q. Basic

  • Low-Temperature Storage : Keep thiol intermediates at –20°C under argon to prevent oxidation .
  • Anhydrous Conditions : Use molecular sieves in DMF during coupling reactions .
  • Inert Atmosphere : Conduct critical steps (e.g., sulfanyl addition) under nitrogen .

Which in vitro models best evaluate antimicrobial efficacy?

Q. Advanced

Model Application Key Findings
Microdilution Assay MIC determinationMIC = 8 µg/mL against S. aureus .
Biofilm Inhibition Anti-biofilm activity60% reduction at 16 µg/mL .
Time-Kill Kinetics Bactericidal vs. bacteriostatic>3-log reduction in 12 hr .

How should SAR studies be designed to identify critical functional groups?

Q. Advanced

  • Systematic Substituent Variation : Modify the cyclohexane ring (e.g., substituents at C2/C4) and anilino group (e.g., electron-withdrawing vs. donating) .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .
  • Crystallography : Co-crystallize with targets (e.g., topoisomerase II) to map binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.